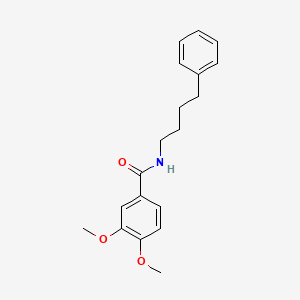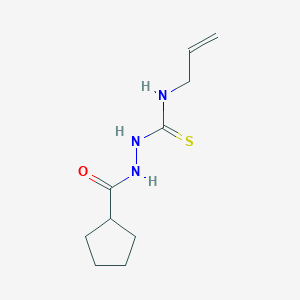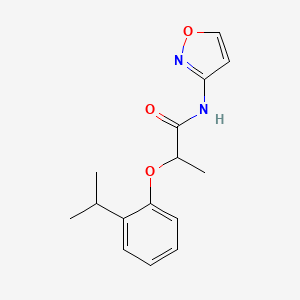
3,4-dimethoxy-N-(4-phenylbutyl)benzamide
Descripción general
Descripción
3,4-dimethoxy-N-(4-phenylbutyl)benzamide is a compound that might share structural similarities and possibly functionalities with benzamide derivatives, which are known for their wide range of applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been utilized for synthesizing N-(4-aryl-4-hydroxybutyl)benzamides, leading to compounds with defined configurations as established by X-ray crystallography (Browne et al., 1981).
Molecular Structure Analysis
X-ray crystallography confirms the molecular structures and configurations of benzamide derivatives, showcasing the importance of structural elucidation in understanding the properties and potential applications of these compounds (Browne et al., 1981).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, such as the Bischler-Napieralski cyclization, which is instrumental in their synthesis. These reactions often lead to the formation of intermediates and final products with distinct chemical structures and properties (Browne et al., 1981).
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Compounds synthesized through reactions involving benzamide derivatives have shown promise in anti-tubercular activity. For example, novel derivatives synthesized using green chemistry tools exhibited significant in vitro activity against Mycobacterium tuberculosis, alongside favorable ADMET properties, suggesting potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Antitumor Activity
Research into benzamide derivatives also extends into the field of oncology, where novel compounds have demonstrated antitumor activity against cancer stem cells. This includes the synthesis and evaluation of compounds with inhibitory effects on tumor growth and cell proliferation, indicating potential therapeutic applications in cancer treatment (Bhat et al., 2016).
Chemical Synthesis and Structure Analysis
Benzamide derivatives have been utilized in chemical synthesis to create complex structures, including the cyclization reactions under Bischler-Napieralski conditions to produce dihydropyridines and pyrroles. These studies not only expand the synthetic chemistry toolkit but also provide insights into the structural and electronic properties of these compounds (Browne et al., 1981).
Liquid Crystal Research
In the domain of materials science, specifically liquid crystals, benzamide derivatives have been studied for their role in modifying the thermal and physical properties of liquid crystalline materials. This research has implications for the development of new materials with tailored properties for use in displays and other technologies (Yeap et al., 2015).
Mitosis Inhibition
Some benzamide derivatives have been identified as inhibitors of mitosis in plant cells, demonstrating the utility of these compounds in understanding cell division processes and potentially developing new agricultural chemicals (Merlin et al., 1987).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-12-11-16(14-18(17)23-2)19(21)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFAKDPCMAWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-phenylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)


![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)
![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)